REACTION_SMILES
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[C:23](=[O:24])([O-:25])[O-:26].[CH3:14][O:15][c:16]1[cH:17][cH:18][c:19]([OH:22])[cH:20][cH:21]1.[CH3:29][C:30](=[O:31])[CH3:32].[K+:27].[K+:28].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([C:12]#[N:13])[c:7]([C:8]#[N:9])[cH:10][cH:11]1>>[c:4]1([O:22][c:19]2[cH:18][cH:17][c:16]([O:15][CH3:14])[cH:21][cH:20]2)[cH:5][c:6]([C:12]#[N:13])[c:7]([C:8]#[N:9])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1ccc(O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N#Cc1ccc([N+](=O)[O-])cc1C#N
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Name
|
|
Type
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product
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Smiles
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COc1ccc(Oc2ccc(C#N)c(C#N)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |